molecular formula C18H22ClFN4O2 B5519548 N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide

N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide

Cat. No. B5519548
M. Wt: 380.8 g/mol
InChI Key: SSKZBOQTVHOQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of synthetic chemicals that have been explored for their unique chemical and pharmacological properties. Such compounds are often synthesized to study their potential applications in various fields, including medicinal chemistry, where their interaction with biological systems is of particular interest. While specific details about this compound are scarce, related compounds have been synthesized and studied for their anti-inflammatory, antiproliferative, and receptor binding activities, indicating the breadth of research in this area.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heterocyclic precursors. These processes may include the formation of intermediate compounds, cyclization reactions to form diazepine rings, and subsequent functionalization to introduce specific substituents like chloro, fluoro, methoxy, and acetamide groups. The synthesis routes are designed to yield compounds with precise structural configurations, which are crucial for their intended biological activity or chemical properties (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex ring systems, such as diazepines, which are central to their chemical behavior and biological activity. Structural analyses, including X-ray diffraction, NMR, and mass spectrometry, are employed to confirm the configurations, conformations, and stereochemistry of these molecules. Such detailed structural information is essential for understanding the compound's interactions at the molecular level, particularly with biological targets (Gomaa, 2011).

properties

IUPAC Name

N-[[5-[(4-chloro-3-fluorophenyl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClFN4O2/c1-26-12-18(25)21-9-14-8-15-11-23(5-2-6-24(15)22-14)10-13-3-4-16(19)17(20)7-13/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZBOQTVHOQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN2CCCN(CC2=C1)CC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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